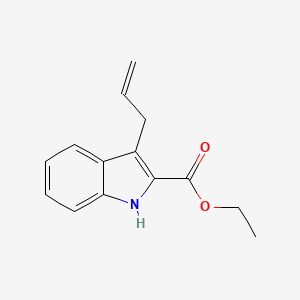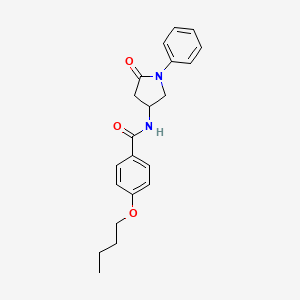
Ethyl 3-Allylindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Allylindole-2-carboxylate is a chemical compound with the CAS Number: 104699-49-2 and a molecular weight of 229.28 . It is a white to brown solid and its IUPAC name is ethyl 3-allyl-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of indole 2 and 3-carboxamide derivatives has been the focus of many researchers . For instance, Silvestri et al. synthesized indole 2-carboxamide derivatives using arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 3-Allylindole-2-carboxylate is represented by the linear formula C14H15NO2 . The InChI code for this compound is 1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 .Physical And Chemical Properties Analysis
Ethyl 3-Allylindole-2-carboxylate is a white to brown solid . It has a molecular weight of 229.28 . The storage temperature is +4C .Wissenschaftliche Forschungsanwendungen
Pharmacology: Antiviral Agents
Indole derivatives, including Ethyl 3-Allylindole-2-carboxylate, have been studied for their antiviral properties. They have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new antiviral drugs.
Biochemistry: Enzyme Inhibition
In biochemistry, Ethyl 3-Allylindole-2-carboxylate can be utilized to study enzyme inhibition mechanisms. Its structure allows it to interact with enzymes’ active sites, providing insights into the design of enzyme inhibitors that can be used to treat diseases like cancer and diabetes .
Medicinal Chemistry: Cancer Research
Ethyl 3-Allylindole-2-carboxylate plays a role in medicinal chemistry, particularly in cancer research. Indole derivatives are known for their anticancer activities, and this compound can be used to synthesize biologically active molecules that target cancer cells .
Organic Synthesis: Building Blocks
This compound serves as a building block in organic synthesis. It can be used to construct complex molecules, including natural products and drugs. Its versatility in chemical reactions makes it a valuable compound for synthesizing a variety of pharmacologically active molecules .
Agriculture: Plant Growth Regulators
Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid, which is involved in plant growth and development. Ethyl 3-Allylindole-2-carboxylate could be used to synthesize new plant growth regulators to enhance agricultural productivity .
Material Science: Organic Semiconductors
In material science, Ethyl 3-Allylindole-2-carboxylate can contribute to the development of organic semiconductors. Its aromatic structure and electronic properties make it a candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-prop-2-enyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIIHHRNSTLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Allylindole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)


![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)


![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)